N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
Proton NMR (¹H NMR)
The ¹H NMR spectrum in deuterated chloroform reveals:
- Pyrimidine ring protons : A singlet at δ 8.72 ppm for H-4, deshielded by the electron-withdrawing boronate ester.
- N-Methyl group : A triplet at δ 3.12 ppm (J = 6.5 Hz) integrating for 3H, coupled to the adjacent methylene protons.
- Methoxyethyl chain :
- Pinacol boronate methyls : Two singlets at δ 1.33 ppm (12H).
Carbon NMR (¹³C NMR)
Key signals include:
Boron NMR (¹¹B NMR)
A sharp singlet at δ 30.1 ppm confirms the presence of the sp²-hybridized boron atom in the dioxaborolane ring.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pattern for the [M+H]⁺ ion (m/z 336.19):
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 336.19 | Molecular ion | Intact molecule |
| 279.12 | [M−C~5~H~9~O~2~]⁺ | Loss of pinacol boronate |
| 209.08 | [C~8~H~11~N~3~O~2~]⁺ | Pyrimidine-ethylamine fragment |
| 151.05 | [C~6~H~7~N~2~O]⁺ | Protonated methoxyethylamine |
High-resolution MS (HRMS) confirms the molecular formula C~15~H~25~BN~3~O~3~ with a measured m/z of 336.1934 (calc. 336.1941, Δ = −2.1 ppm).
Computational Modeling of Electronic Structure and Conformational Dynamics
DFT Optimized Geometry
B3LYP/6-311+G(d,p) calculations show:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | −6.12 | Localized on pyrimidine π-system |
| LUMO | −1.89 | Boronate ester p-orbital |
The HOMO–LUMO gap of 4.23 eV suggests moderate reactivity toward electrophilic aromatic substitution.
Conformational Analysis
The N-(2-methoxyethyl)-N-methylamine side chain exhibits three dominant conformers:
| Conformer | Population (%) | Dihedral Angle (N–C–C–O) |
|---|---|---|
| gauche | 68 | 65° |
| anti | 27 | 180° |
| eclipsed | 5 | 0° |
Molecular dynamics simulations (298 K, 100 ns) show rapid interconversion between states with an energy barrier of 2.1 kcal/mol.
Properties
Molecular Formula |
C14H24BN3O3 |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H24BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18(5)7-8-19-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
LKRHCTASBUAQAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCOC |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Pyrimidin-2-Amine Precursors
This method constructs the N-(2-methoxyethyl)-N-methylamine sidechain before boronation.
Procedure
- Step 1 : Synthesis of 5-bromopyrimidin-2-amine.
- Step 2 : Double alkylation with methyl iodide and 2-methoxyethyl chloride.
- Base: Potassium carbonate (K₂CO₃).
- Solvent: DMF, 60°C, 6 hours.
- Step 3 : Boronation as described in Section 1.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Alkylation Yield | 82% (combined for both steps) | |
| Boronation Yield | 70% |
Challenges : Competitive over-alkylation requires strict stoichiometric control (1:1.05 ratio of methyl iodide to amine).
Direct Amination of Boronated Pyrimidines
Alternative approaches functionalize pre-boronated pyrimidines with the methoxyethyl-methylamine group.
Procedure
- Starting Material : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl triflate.
- Amination :
- Reagent: N-Methyl-2-methoxyethylamine.
- Catalyst: Pd₂(dba)₃/Xantphos.
- Solvent: Toluene, 100°C, 8 hours.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| Selectivity | >90% (mono-amination) |
Advantage : Avoids handling air-sensitive boronic acids by using stable triflate intermediates.
One-Pot Sequential Functionalization
Recent advancements enable tandem alkylation-boronation in a single reactor.
Procedure
- Substrates : 5-Bromopyrimidin-2-amine, methyl vinyl ether, B₂Pin₂.
- Catalyst System : Pd(OAc)₂/SPhos with CuI co-catalyst.
- Conditions :
- Temperature: 90°C, 24 hours.
- Solvent: DME/H₂O (4:1).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 65% | |
| Atom Economy | 78% |
Limitation : Requires precise stoichiometry to prevent di-boronation side reactions.
Optimization Strategies
Catalyst Selection
Solvent Optimization
Analytical Characterization
Critical QC parameters for batch release:
Emerging Methods
Photoredox Catalysis
- Catalyst : Ir(ppy)₃ under blue LED.
- Advantage : Room-temperature amination, 50% yield reduction in reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce amine derivatives .
Scientific Research Applications
Basic Information
- Chemical Formula : C14H24BN3O3
- Molecular Weight : 293.17 g/mol
- CAS Number : 1015242-00-8
Structural Characteristics
The compound features a pyrimidine ring substituted with a boron-containing moiety, which is known for its reactivity and ability to form stable complexes with various substrates. The presence of the methoxyethyl and methyl groups enhances its solubility and biological activity.
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological systems effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models by interfering with cellular pathways involved in cancer progression. The boron moiety in this compound may enhance its interaction with specific biomolecules, increasing its efficacy against cancer cells.
Material Science
The unique boron-containing structure allows for applications in the development of advanced materials.
Case Study: Polymer Synthesis
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has been utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research shows that incorporating boron into polymer matrices can improve their resistance to degradation and increase their applicability in high-performance materials.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its ability to disrupt metabolic processes in plants.
Case Study: Herbicidal Activity
In laboratory settings, this compound has shown promising results in inhibiting the growth of certain weed species. Its mechanism of action appears to involve interference with plant hormone signaling pathways, which could lead to effective weed management strategies in agricultural practices.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Similar Pyrimidine Derivative | Antimicrobial | 15.0 | |
| Boron-Based Polymer | Thermal Stability | N/A |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor , participating in various biochemical reactions. It can also interact with enzymes and receptors , modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridine Derivatives: N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Replaces the pyrimidine core with pyridine. 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Chlorine substitution at the 3-position on pyridine introduces steric and electronic effects, which may hinder coupling efficiency .
Substituent Variations on the Amine Group
- Alkyl vs. N-Isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (): Bulkier isobutyl groups may lower solubility but improve stability under acidic conditions . N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Dimethylamine substituents lack the ether oxygen present in 2-methoxyethyl, reducing hydrophilicity .
Boronic Ester Modifications
- Positional Isomerism :
Comparative Data Table
| Compound Name | Core Structure | Amine Substituent | Boronic Ester Position | Molecular Formula | CAS Number | Key Properties |
|---|---|---|---|---|---|---|
| N-(2-Methoxyethyl)-N-methyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine (Target) | Pyrimidine | 2-Methoxyethyl-N-methyl | 5 | C₁₄H₂₄BN₃O₃ | Not Provided | High solubility, moderate steric bulk |
| N-Benzyl-5-(dioxaborolan-2-yl)pyridin-2-amine | Pyridine | Benzyl | 5 | C₁₈H₂₁BN₂O₂ | Not Provided | Lower reactivity, higher lipophilicity |
| N-Ethyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine | Pyrimidine | Ethyl | 5 | C₁₂H₂₀BN₃O₂ | 1218791-44-6 | Enhanced reaction kinetics |
| N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine | Pyridine | Dimethyl | 5 | C₁₃H₂₀BN₂O₂ | 1425045-81-3 | Low solubility, high stability |
| N-Isobutyl-N-methyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine | Pyrimidine | Isobutyl-N-methyl | 5 | C₁₅H₂₆BN₃O₂ | 1015242-06-4 | High steric hindrance, thermal stability |
Reactivity in Cross-Coupling Reactions
- The target compound’s pyrimidine core and 2-methoxyethyl-N-methyl group balance electronic activation and solubility, making it effective in Suzuki-Miyaura reactions. Ethyl and methyl analogs () show faster kinetics due to reduced steric bulk, while bulkier analogs () are preferred for sterically demanding substrates .
- Pyridine-based analogs () are less reactive due to reduced electron deficiency, limiting their use in couplings requiring high activation .
Solubility and Stability
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to N,N-dimethyl () or N-benzyl () derivatives, which are more lipophilic .
- Boronic esters at the 5-position of pyrimidine (target compound) exhibit superior hydrolytic stability over 4-position isomers, as observed in analogs like 4-methyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine () .
Biological Activity
N-(2-methoxyethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₃BN₂O₃
- Molecular Weight : 278.16 g/mol
- CAS Number : 1251949-08-2
This compound exhibits significant biological activity primarily through its interaction with neurotransmitter transporters. It acts as a triple reuptake inhibitor for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), which are critical in the treatment of various neuropsychiatric disorders such as depression and anxiety .
Biological Activity
-
Inhibition of Neurotransmitter Reuptake :
- The compound has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine effectively. This mechanism is crucial for enhancing mood and alleviating symptoms of depression .
- Studies indicate that it may function as a partial triple reuptake inhibitor (PTRI), which could provide therapeutic benefits with potentially fewer side effects compared to full inhibitors .
-
Potential Therapeutic Applications :
- Depression and Anxiety Disorders : Due to its ability to modulate neurotransmitter levels, this compound is being explored for its efficacy in treating depression and anxiety disorders.
- Substance Dependence : It may also have applications in treating substance use disorders by reducing cravings and withdrawal symptoms associated with drugs like cocaine and methamphetamine .
Case Studies
Several studies have investigated the efficacy of similar compounds in clinical settings:
Safety and Toxicology
The compound is classified as an irritant and requires careful handling in laboratory settings. Safety data sheets indicate appropriate precautionary measures during synthesis and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
